Methyl 2-acetyl-2-allylpent-4-ene-1-oate
Description
Methyl 2-acetyl-2-allylpent-4-ene-1-oate (CAS: 3666-84-0) is a methyl ester derivative with the molecular formula C₁₁H₁₆O₃ and a molecular weight of 196.247 g/mol . Its structure features an allyl group, an acetyl substituent, and a conjugated pentene backbone, contributing to a moderate lipophilicity (LogP: 2.17) . This compound is primarily analyzed via reverse-phase HPLC using the Newcrom R1 column, optimized with acetonitrile/water/phosphoric acid mobile phases, enabling pharmacokinetic studies and impurity isolation .
Structure
2D Structure
Properties
CAS No. |
3666-84-0 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2-acetyl-2-prop-2-enylpent-4-enoate |
InChI |
InChI=1S/C11H16O3/c1-5-7-11(8-6-2,9(3)12)10(13)14-4/h5-6H,1-2,7-8H2,3-4H3 |
InChI Key |
XUTUUQIIEPJMJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)(CC=C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Oxidative Addition : Palladium(0) complexes (e.g., Pd(PPh₃)₄) react with allyl acetates or carbonates to form π-allyl palladium intermediates.
- Nucleophilic Attack : The enolate of methyl acetoacetate attacks the π-allyl complex, yielding the mono-allylated product.
- Second Allylation : A second equivalent of allyl electrophile reacts with the mono-allylated intermediate to form the bis-allylated product.
Experimental Conditions
- Catalyst : Pd(OAc)₂ with bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane).
- Base : K₂CO₃ or NaHCO₃ in dimethyl sulfoxide (DMSO).
- Solvent : Acetonitrile or tetrahydrofuran (THF).
- Yield : 75–85%.
Direct Alkylation with Allyl Halides
This one-pot method employs allyl bromides and a base to alkylate methyl acetoacetate.
Procedure
Key Modifications
- Solid Catalysts : MMZ NiY zeolite enhances reaction efficiency, achieving 96% yield under mild conditions.
- Solvent Optimization : Acetonitrile outperforms DMF due to better enolate stability.
Multi-Step Synthesis from Isoprene Derivatives
A patent-derived route involves halogenation and oxidation of isoprene intermediates.
Stepwise Synthesis
- Halogenation : Isoprene reacts with N-bromosuccinimide (NBS) in acetic acid, forming 4-bromo-3-methyl-2-buten-1-ol acetate.
- Oxidation : The bromide intermediate is oxidized with DMSO and Na₂HPO₄ to yield the aldehyde precursor.
- Esterification : The aldehyde is esterified with methanol under acidic conditions.
Challenges
- Byproduct Formation : Competitive 1,2- and 1,4-addition requires fractional distillation for purification.
- Yield : 40–50% for the oxidation step.
Solid-Catalyzed Allylation
Heterogeneous catalysts like MMZ NiY zeolite simplify the allylation process.
Advantages
Conditions
Comparative Analysis of Methods
| Method | Catalyst | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Tsuji–Trost Allylation | Pd(OAc)₂ + ligands | THF, 50°C, 12 h | 75–85% | High regioselectivity | Costly catalysts, air sensitivity |
| Direct Alkylation | K₂CO₃ or MMZ NiY | Acetonitrile, 20°C | 85–96% | Scalable, one-pot procedure | Excess allyl bromide required |
| Multi-Step Synthesis | NBS, DMSO | Acetic acid, RT | 40–50% | Utilizes inexpensive starting materials | Low yield, complex purification |
| Solid-Catalyzed | MMZ NiY zeolite | Acetonitrile, 20°C | 96% | Eco-friendly, reusable | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetyl-2-allylpent-4-ene-1-oate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Scientific Research Applications of Methyl 2-acetyl-2-allylpent-4-ene-1-oate
This compound, with the molecular formula and a molecular weight of 196.247, is a chemical compound that has applications in scientific research, particularly in the field of chromatography .
HPLC Separation
This compound can be analyzed using reverse phase (RP) HPLC methods with relatively simple conditions . The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid . For applications requiring mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid . Columns with smaller 3 µm particles are available for fast UPLC applications . The method is scalable and suitable for isolating impurities in preparative separation and pharmacokinetics .
Application Column
- Newcrom R1 Newcrom R1 is a reverse-phase column characterized by low silanol activity and is used in the separation of this compound . The Newcrom family of columns also includes Newcrom A, AH, B, and BH, which are mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains .
HPAPI Production
This compound is used in the production of Highly Potent Active Pharmaceutical Ingredients (HPAPI). This process involves:
- OEL (Occupational Exposure Limit) < 1 μg/m³
- Cleanroom environment ranging from Class 100 to Class 100,000
- Specialized reactions in cGMP (current Good Manufacturing Practice) workshop
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-2-allylpent-4-ene-1-oate involves its reactivity towards nucleophiles and electrophiles. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The allyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-acetyl-2-allylpent-4-ene-1-oate
The ethyl ester analog (CAS: 3508-77-8) shares structural similarity but replaces the methyl ester with an ethyl group, yielding a molecular formula of C₁₂H₁₈O₃ (MW: 210.27 g/mol) . Industrially, this compound is produced with 99% purity and marketed for applications in healing drugs, suggesting divergent therapeutic roles compared to the methyl ester’s pharmacokinetic focus .
Ethyl 2-phenylacetoacetate
Ethyl 2-phenylacetoacetate (CAS: 5413-05-8, MW: 206.24 g/mol ) replaces the allyl group with a phenyl ring, altering its electronic and steric properties . The aromatic moiety enhances rigidity and may elevate LogP due to increased hydrophobicity, though experimental data are lacking. This compound is utilized as a precursor in synthetic chemistry , particularly for phenyl ether derivatives, highlighting its role in organic synthesis versus the allyl-containing analogs’ biological applications .
Methyl 2-acetyl-4-oxovalerate
Methyl 2-acetyl-4-oxovalerate (CAS: 85392-47-8, MW: 172.18 g/mol) features a ketone group instead of the allyl substituent, reducing molecular complexity . Its applications remain unspecified, though structural simplicity suggests utility in intermediate synthesis.
Methyl 2-allyloxy-m-anisate
This compound (CAS: 96619-89-5) introduces an allyloxy group and a methoxy-substituted aromatic ring, diverging significantly in reactivity and solubility . The aromatic and ether functionalities likely increase LogP and stability, positioning it for applications in agrochemicals or fragrances, though explicit data are unavailable.
Comparative Data Table
Key Findings and Implications
- Structural Effects on Properties: Alkyl Chain Length: Ethyl substitution increases molecular weight and likely LogP, impacting bioavailability and solubility . Ketone vs. Ester: The oxo group in Methyl 2-acetyl-4-oxovalerate may reduce lipophilicity compared to allyl-containing analogs .
- Analytical Methods: this compound is uniquely analyzed via HPLC with phosphoric acid mobile phases, adaptable for UPLC and MS compatibility .
Applications :
- The methyl ester’s role in pharmacokinetics contrasts with the ethyl analog’s therapeutic use in healing drugs, suggesting ester choice influences biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
